6-benzyl-2-hydroxy-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
6-Benzyl-1-[(pyridin-3-yl)methyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a diazino-pyrimidine core with benzyl and pyridinyl substituents, which contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-1-[(pyridin-3-yl)methyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and pyridinyl precursors with a diazino-pyrimidine scaffold under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-1-[(pyridin-3-yl)methyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or pyridinyl moieties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
6-Benzyl-1-[(pyridin-3-yl)methyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6-benzyl-1-[(pyridin-3-yl)methyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating cellular pathways. For example, it may inhibit cyclin-dependent kinases (CDKs) or other kinases involved in cell cycle regulation, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidin-5-one: Shares structural similarities and is used in similar applications
Uniqueness
6-Benzyl-1-[(pyridin-3-yl)methyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is unique due to its specific combination of benzyl and pyridinyl groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H19N5O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
6-benzyl-1-(pyridin-3-ylmethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H19N5O2/c25-18-16-12-23(10-14-5-2-1-3-6-14)13-21-17(16)24(19(26)22-18)11-15-7-4-8-20-9-15/h1-9,21H,10-13H2,(H,22,25,26) |
InChI Key |
WLZLMGPFXGJESE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NCN1CC3=CC=CC=C3)N(C(=O)NC2=O)CC4=CN=CC=C4 |
Origin of Product |
United States |
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